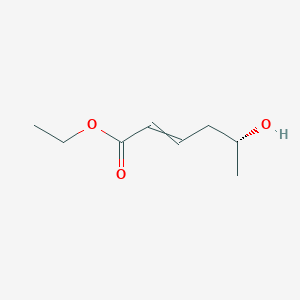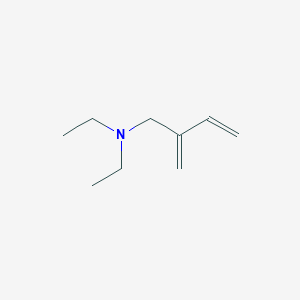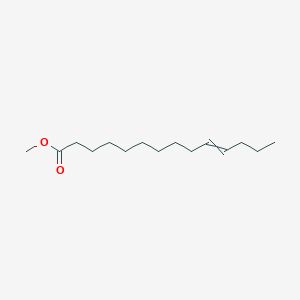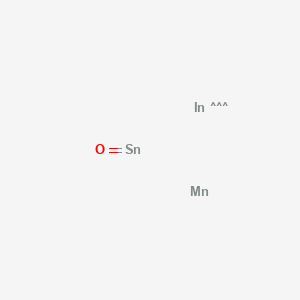![molecular formula B2O2 B14273966 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane CAS No. 130434-35-4](/img/structure/B14273966.png)
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxa-1,3-diborabicyclo[110]butane is a unique organoboron compound characterized by its bicyclic structure containing two oxygen atoms and two boron atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane typically involves the reaction of a suitable precursor with boron-containing reagents under controlled conditions. One common method involves the cyclization of a diol with a boron halide, such as boron trichloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron atoms.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane can undergo various chemical reactions, including:
Oxidation: The boron atoms in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the boron atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various organoboron compounds.
Aplicaciones Científicas De Investigación
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex boron-containing compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s boron atoms can interact with biological molecules, making it useful in the development of boron-based drugs and diagnostic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism by which 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron atoms can form stable complexes with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in both synthetic chemistry and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane: Contains nitrogen atoms instead of boron, leading to different reactivity and applications.
2,4-Dioxabicyclo[1.1.0]butane: Lacks boron atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane is unique due to its boron atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications where boron’s unique properties are advantageous, such as in BNCT.
Propiedades
Número CAS |
130434-35-4 |
|---|---|
Fórmula molecular |
B2O2 |
Peso molecular |
53.63 g/mol |
Nombre IUPAC |
2,4-dioxa-1,3-diborabicyclo[1.1.0]butane |
InChI |
InChI=1S/B2O2/c3-1-2(3)4-1 |
Clave InChI |
XVYXIQOBQOVKGO-UHFFFAOYSA-N |
SMILES canónico |
B12B(O1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)



![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
